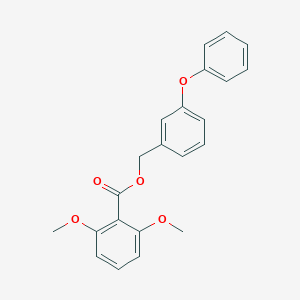![molecular formula C23H31N3O4 B255486 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of quinoline derivatives and has been found to possess a range of pharmacological properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate can exert a range of biochemical and physiological effects. These include the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of inflammatory pathways. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
The advantages of using 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate in lab experiments include its low toxicity profile, its potential use as a therapeutic agent, and its ability to exert a range of pharmacological effects. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for off-target effects.
将来の方向性
There are several future directions for research on 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate. These include:
1. Further exploration of the compound's mechanism of action to better understand its pharmacological effects.
2. Investigation of the compound's potential use in the treatment of cancer, inflammation, and oxidative stress-related disorders.
3. Development of novel drug delivery systems to enhance the efficacy of the compound.
4. Investigation of the compound's potential use in combination with other therapeutic agents to enhance its pharmacological effects.
5. Exploration of the compound's potential use in veterinary medicine.
In conclusion, 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate is a promising compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. Its pharmacological properties make it a promising candidate for drug development in the areas of cancer, inflammation, and oxidative stress-related disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine.
合成法
The synthesis of 3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate involves the reaction of 6-methyl-3-nitroquinoline-4-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-one, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with ethyl chloroformate to obtain the final product.
科学的研究の応用
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate has been the subject of extensive scientific research due to its potential use as a therapeutic agent. It has been found to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. These properties make it a promising candidate for drug development in the areas of cancer, inflammation, and oxidative stress-related disorders.
特性
製品名 |
3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate |
|---|---|
分子式 |
C23H31N3O4 |
分子量 |
413.5 g/mol |
IUPAC名 |
3-O-ethyl 6-O-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H31N3O4/c1-7-30-21(28)17-13-24-18-9-8-14(20(27)29-6)10-16(18)19(17)25-15-11-22(2,3)26-23(4,5)12-15/h8-10,13,15,26H,7,11-12H2,1-6H3,(H,24,25) |
InChIキー |
OVIVBOOQINGKIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CC(NC(C3)(C)C)(C)C)C(=O)OC |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CC(NC(C3)(C)C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)